2,5-Dichloro-3-methoxybenzoic acid

Vue d'ensemble

Description

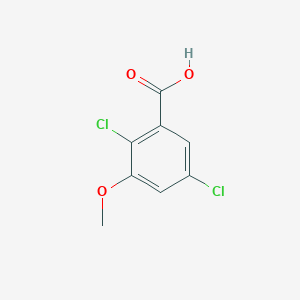

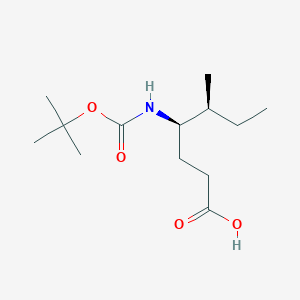

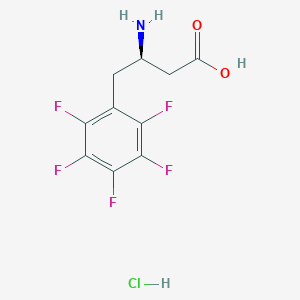

2,5-Dichloro-3-methoxybenzoic acid is a chemical compound with the CAS Number: 33234-25-2 . It has a molecular weight of 221.04 and its IUPAC name is 2,5-dichloro-3-methoxybenzoic acid . The compound is stored at temperatures between 2-8°C and it is solid in its physical form .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-3-methoxybenzoic acid is1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) . This indicates the molecular structure of the compound. Unfortunately, a detailed 3D structure analysis is not available in the current literature. Physical And Chemical Properties Analysis

2,5-Dichloro-3-methoxybenzoic acid is a solid compound . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 221.04 .Applications De Recherche Scientifique

- Researchers continue to explore dicamba formulations and application methods to optimize weed control while minimizing environmental impact .

Herbicide and Weed Control

Agricultural Research

Safety and Hazards

Mécanisme D'action

Target of Action

2,5-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . It primarily targets broadleaf weeds and brush species . The compound’s primary targets are the plant growth auxins , which play a crucial role in plant growth and development.

Mode of Action

Dicamba mimics plant growth auxins , disrupting the transport systems and interfering with nucleic acid metabolism . This interaction results in uncontrolled and abnormal growth, eventually leading to the death of the targeted weeds .

Biochemical Pathways

The biochemical pathways affected by Dicamba involve the auxin signaling pathway . By mimicking auxins, Dicamba disrupts the normal signaling pathways, leading to abnormal growth patterns. The soil bacterium Pseudomonas maltophilia (strain DI-6) can convert Dicamba to 3,6-dichlorosalicylic acid (3,6-DCSA), which lacks herbicidal activity .

Pharmacokinetics

Dicamba is highly soluble in water and volatile . It is readily absorbed by roots, stems, and foliage of plants, and then translocated to other plant parts . It moves both through xylem and phloem (apoplast and symplast) . These properties impact the bioavailability of Dicamba, allowing it to effectively reach its targets within the plant.

Result of Action

The molecular and cellular effects of Dicamba’s action result in the death of the targeted weeds . By mimicking auxins and disrupting normal growth patterns, Dicamba causes the weeds to grow in an uncontrolled and abnormal manner, which eventually leads to their death .

Action Environment

Dicamba’s action, efficacy, and stability can be influenced by environmental factors. It is volatile and has a low potential to leach to groundwater based on its chemical properties . . Therefore, environmental conditions such as soil type, temperature, and moisture can affect the effectiveness and persistence of Dicamba.

Propriétés

IUPAC Name |

2,5-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGUIHXRWIGPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)